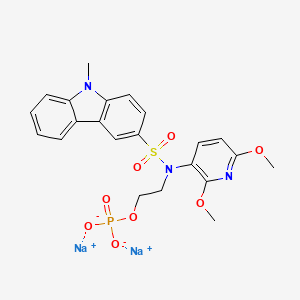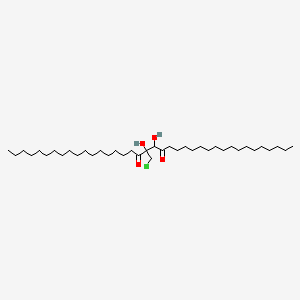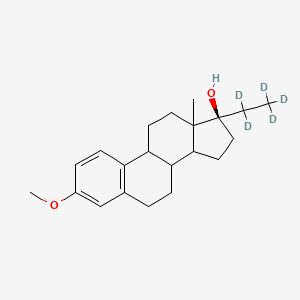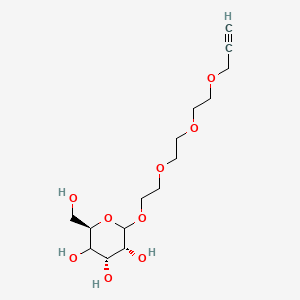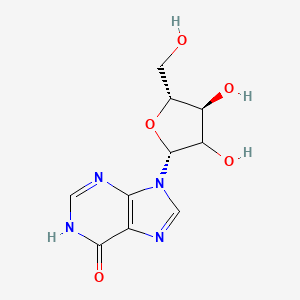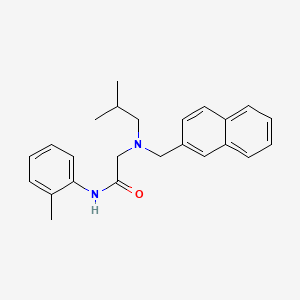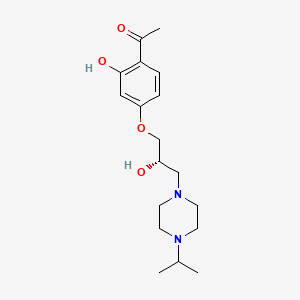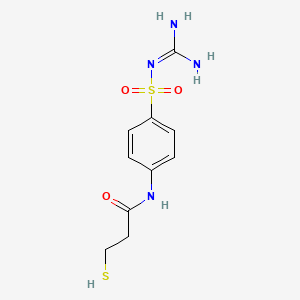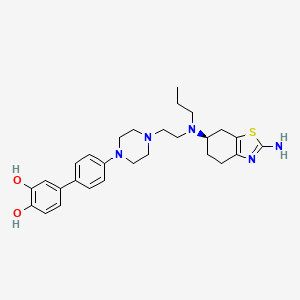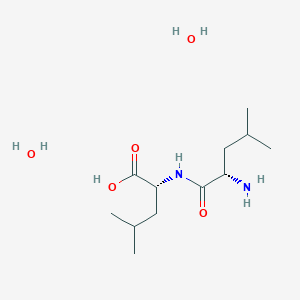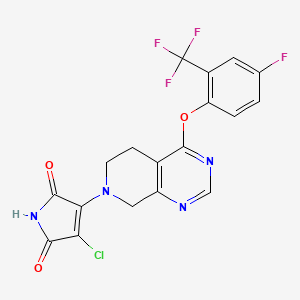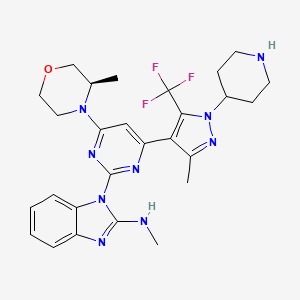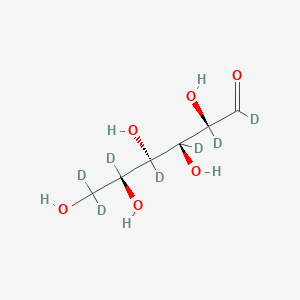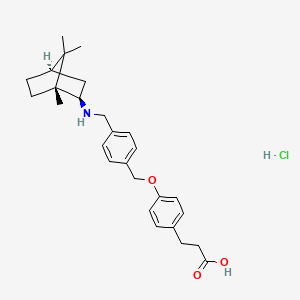
FFA1 agonist-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FFA1 agonist-1, also known as Compound 17a, is a synthetic compound that acts as an agonist for the free fatty acid receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40). This receptor is activated by medium- to long-chain fatty acids and plays a significant role in various physiological processes, including insulin secretion and energy metabolism. This compound has shown potential as a therapeutic agent for type 2 diabetes mellitus due to its ability to stimulate insulin secretion in a glucose-dependent manner .
Métodos De Preparación
The synthesis of FFA1 agonist-1 involves several steps, starting with the preparation of the core structure, which is typically based on phenylpropanoic acidThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product .
Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods may include large-scale synthesis using continuous flow reactors, which allow for precise control over reaction conditions and efficient production of the compound .
Análisis De Reacciones Químicas
FFA1 agonist-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of carboxylic acids, while reduction may yield alcohols or amines .
Aplicaciones Científicas De Investigación
FFA1 agonist-1 has a wide range of scientific research applications, including:
Mecanismo De Acción
FFA1 agonist-1 exerts its effects by binding to the FFA1 receptor, which is a G protein-coupled receptor expressed in pancreatic β-cells and intestinal endocrine cells. Upon binding, the receptor undergoes a conformational change that activates intracellular signaling pathways, including the phospholipase C (PLC) pathway. This leads to the production of inositol-1,4,5-triphosphate (IP3) and diacylglycerol (DAG), which in turn stimulate the release of calcium ions from intracellular stores. The increase in intracellular calcium levels triggers the exocytosis of insulin-containing granules, resulting in insulin secretion .
Comparación Con Compuestos Similares
FFA1 agonist-1 can be compared with other similar compounds, such as:
This compound is unique in its specific structure and functional groups, which contribute to its high affinity and selectivity for the FFA1 receptor. This makes it a valuable tool for studying the physiological functions of FFA1 and developing new therapeutic agents for metabolic disorders .
Propiedades
Fórmula molecular |
C27H36ClNO3 |
|---|---|
Peso molecular |
458.0 g/mol |
Nombre IUPAC |
3-[4-[[4-[[[(1R,2R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]amino]methyl]phenyl]methoxy]phenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C27H35NO3.ClH/c1-26(2)22-14-15-27(26,3)24(16-22)28-17-20-4-6-21(7-5-20)18-31-23-11-8-19(9-12-23)10-13-25(29)30;/h4-9,11-12,22,24,28H,10,13-18H2,1-3H3,(H,29,30);1H/t22-,24-,27+;/m1./s1 |
Clave InChI |
ZNZDIXAXMHZPNT-UAFKDBARSA-N |
SMILES isomérico |
C[C@@]12CC[C@@H](C1(C)C)C[C@H]2NCC3=CC=C(C=C3)COC4=CC=C(C=C4)CCC(=O)O.Cl |
SMILES canónico |
CC1(C2CCC1(C(C2)NCC3=CC=C(C=C3)COC4=CC=C(C=C4)CCC(=O)O)C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


